(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one
Description
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one is a stereochemically complex compound synthesized via the Chiron approach, a method leveraging carbohydrates like D-ribose for stereoselective synthesis . This compound belongs to a class of 1,2-disubstituted amino alcohols and serves as a precursor for peptide-based therapeutics, particularly in the development of β-secretase inhibitors for Alzheimer’s disease . Key synthetic steps include:
- Stereoselective protection of hydroxyl groups (e.g., benzyloxy derivatives confirmed via ¹H NMR signals at 4.55–4.60 ppm and IR bands at 3475 cm⁻¹) .
- Catalytic hydrogenation to reduce azido groups and double bonds, yielding the final amino alcohol structure .
- High stereochemical fidelity (specific rotation [α]D²⁰ = –30.7° for related compounds) ensures biological relevance .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(5S,6S)-6-(furan-2-yl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C9H10N2O4/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)/t6-,9-/m0/s1 |
InChI Key |
XGPOTQVNDBYTKG-RCOVLWMOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]([C@H]1[N+](=O)[O-])C2=CC=CO2 |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization of Furan-Containing Precursors
One of the primary routes involves the cyclization of furan derivatives bearing suitable functional groups, such as keto or amino groups, to form the piperidinone core. This approach often employs intramolecular cyclization under controlled conditions, typically facilitated by acid or base catalysis.
- Methodology : Starting with furan-2-carboxylic acid derivatives or furan-2-yl precursors with amino functionalities, cyclization is performed under dehydrating conditions, often using reagents like polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
- Reaction Conditions : Elevated temperatures (around 100°C), often in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
Nitration of Furan-Containing Piperidinone Precursors
The nitro group at the 5-position of the piperidinone ring is introduced via electrophilic aromatic substitution, specifically nitration, which is highly selective when performed under controlled conditions.
- Methodology : Nitration is achieved using nitrating mixtures such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid, often at low temperatures (0–5°C) to prevent over-nitration or ring degradation.
- Reaction Conditions : The nitration process is carefully monitored to favor mono-nitration at the desired position, with reaction times optimized to prevent side reactions.
Catalytic Reduction and Cyclization
Post-nitration, catalytic hydrogenation or chemical reduction methods are utilized to reduce the nitro group to an amino group, which can then undergo intramolecular cyclization to form the heterocyclic ring system.
- Methodology : Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere is common.
- Alternative Chemical Methods : Use of reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions.
Specific Synthesis Pathway: Literature-Based Protocols
Literature Example: Synthesis via Nitro-Mannich Reaction
A notable method involves the nitro-Mannich reaction to generate β-nitroamines, which are subsequently cyclized to form the piperidinone core with the furan substituent. This approach is highlighted in a thesis discussing the synthesis of fused heterocycles containing 1,2-diamines, which are structurally related to the target compound.
- Reaction Details :
- Starting Materials : Furan-2-carbaldehyde derivatives and nitroalkanes.
- Reaction Conditions : Mild base catalysis (e.g., potassium carbonate) in ethanol or acetonitrile at room temperature.
- Outcome : Formation of β-nitroamines with high stereoselectivity, which are then cyclized under acidic conditions to yield the target heterocycle.
Catalytic Reduction of Nitro Groups
The reduction of the nitro group to an amino group is critical for subsequent cyclization:
- Catalysts : Palladium on carbon (Pd/C), Raney nickel, or rhodium complexes.
- Conditions : Hydrogen atmosphere at room temperature or mild heating (~50–80°C).
Intramolecular Cyclization
The amino derivative undergoes intramolecular nucleophilic attack on the carbonyl carbon of the piperidinone ring, facilitated by acid catalysis or thermal conditions, to form the fused heterocyclic structure.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyclization of furan precursors | Furan-2-carboxylic acid derivatives | PPA, POCl₃ | 100°C, polar solvents | Moderate to high | Efficient for heterocycle formation |
| Nitration | Furan-2-yl precursors | HNO₃/H₂SO₄ | 0–5°C | High selectivity | Precise control needed to prevent over-nitration |
| Nitro-Mannich reaction | Furan-2-carbaldehyde, Nitroalkanes | K₂CO₃, ethanol | Room temp | Good stereoselectivity | Forms β-nitroamines |
| Catalytic reduction | Nitro derivatives | Pd/C, H₂ | 50–80°C | Quantitative | Converts nitro to amino groups |
Research Findings and Expert Insights
- Stereoselectivity : The synthesis of the (5S,6S) isomer requires stereoselective control during the cyclization step, often achieved through chiral auxiliaries or specific reaction conditions.
- Catalyst Choice : Palladium-based catalysts are preferred for their efficiency and mild conditions, minimizing side reactions.
- Reaction Optimization : Temperature, solvent polarity, and reagent stoichiometry significantly influence yield and stereochemistry, necessitating meticulous optimization.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan ring or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce carbonyl or carboxyl groups.
Scientific Research Applications
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one
(S)-6-(5-Methylfuran-2-yl)-5-nitropyrimidine-2,4-diamine
- Structural Differences : Incorporates a pyrimidine ring and 5-methylfuran substituent .
- Impact :
- Pyrimidine core enhances hydrogen-bonding capacity with biological targets.
- Methylfuran improves lipophilicity (logP) compared to the parent furan.
- Pharmacology : Designed for kinase inhibition, differing from the Alzheimer’s focus of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one .
(5S,6R)-5-Hydroxy-6-methylpiperidin-2-one
- Structural Differences : 6R stereochemistry and hydroxy group instead of nitro .
- Impact: Hydroxy group increases hydrogen-bond donor capacity but reduces electrophilic reactivity. Altered stereochemistry disrupts enantioselective interactions with enzymes.
- Physicochemical Data: Molecular weight 129.16 g/mol (C₆H₁₁NO₂) vs. ~342 g/mol for (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one .
Key Comparative Data
Pharmacological and Physicochemical Insights
- Nitro Group : Enhances electrophilicity in (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one, critical for covalent or polar interactions with β-secretase .
- Furan vs. Bicyclic Systems : Furan’s aromaticity contributes to π-π stacking, while bicyclic systems may improve metabolic stability but reduce solubility .
- Stereochemistry: The (5S,6S) configuration is essential for binding specificity; even minor changes (e.g., 6R) abolish activity .
Biological Activity
(5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a piperidine ring substituted with a furan moiety and a nitro group, which are crucial for its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Research has indicated that (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent .
- Anticancer Potential : Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one may have neuroprotective effects, possibly related to its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
The mechanisms underlying the biological activities of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one involve several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer and anti-inflammatory effects .
- Modulation of Gene Expression : There is evidence that this compound can alter the expression levels of genes associated with apoptosis and inflammation, thereby influencing cellular responses to stress and injury .
Case Studies
Q & A
Basic: What experimental techniques are recommended for confirming the stereochemistry of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one?
To confirm stereochemistry, employ X-ray crystallography as the gold standard for absolute configuration determination. Single-crystal diffraction provides unambiguous spatial arrangement data, as demonstrated in analogous piperidinone derivatives . For preliminary analysis, use NMR spectroscopy (e.g., NOESY/ROESY) to detect spatial proximity between protons, particularly around the nitropiperidine core and furan substituent. Coupling constants () in -NMR can also indicate axial/equatorial substituent orientation. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers, ensuring synthetic purity .
Basic: How can researchers optimize the synthetic yield of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one?
Key considerations include:
- Substrate control : Use enantiopure starting materials to leverage inherent stereoselectivity. For example, furan-2-yl precursors with pre-established stereocenters reduce racemization risks.
- Catalytic systems : Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can enhance diastereomeric excess. Evidence from similar nitropiperidine syntheses highlights the efficacy of proline-derived catalysts .
- Reaction monitoring : Employ inline FTIR or LC-MS to detect intermediates and adjust reaction conditions (temperature, solvent polarity) in real time .
Advanced: How should researchers address contradictions between computational predictions and experimental spectral data for this compound?
Contradictions often arise from solvent effects or conformational flexibility not accounted for in simulations. Steps to resolve discrepancies:
Re-optimize computational models : Use explicit solvent models (e.g., PCM or SMD) in DFT calculations (B3LYP/6-31G** level) to better match experimental conditions .
Dynamic NMR studies : Probe temperature-dependent spectral changes to identify conformers. For example, line-shape analysis at variable temperatures (193–298 K) can reveal rotameric equilibria .
Cross-validate with multiple techniques : Compare experimental IR, Raman, and VCD spectra with computed vibrational modes to isolate misassigned peaks .
Advanced: What methodologies are suitable for analyzing degradation products or side reactions during the synthesis of (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one?
- LC-HRMS/MS : Use high-resolution mass spectrometry with C18 columns (e.g., Acquity BEH) to separate and identify byproducts. Fragmentation patterns can elucidate structures, particularly nitro group reduction or furan ring oxidation .
- Isotopic labeling : Introduce at the nitro position to track unintended reductions or rearrangements via isotope-enriched MS signals .
- In situ FTIR : Monitor reaction mixtures for carbonyl intermediates (e.g., lactam ring-opening) or nitrile byproducts, which indicate competing pathways .
Basic: What chromatographic methods are recommended for purity assessment of this compound?
- Reverse-phase HPLC : Use a gradient elution (water/acetonitrile with 0.1% TFA) on a C18 column. Retention time () and peak symmetry indicate purity. Validate with spiked standards to confirm absence of diastereomers .
- TLC with derivatization : Silica gel plates (ethyl acetate/hexane, 7:3) sprayed with ninhydrin or UV-active dyes (e.g., ceric ammonium molybdate) reveal impurities at Rf values distinct from the target compound .
Advanced: How can researchers design stability studies to evaluate the impact of nitro group positioning on the compound’s reactivity?
- Forced degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor nitro group reduction via UV-Vis (λ = 270 nm for nitro→amine transitions) .
- Kinetic isotope effects (KIE) : Synthesize -labeled analogs to differentiate between hydrolytic vs. redox degradation mechanisms using ^{1}\text{H- HMBC NMR .
- Computational modeling : Calculate bond dissociation energies (BDEs) for the C-NO bond using M06-2X/def2-TZVP to predict susceptibility to homolytic cleavage .
Basic: What spectroscopic markers in 13C^{13}\text{C}13C-NMR distinguish the furan-2-yl substituent in this compound?
Key signals include:
- C-2 (furan) : ~152–155 ppm (deshielded due to conjugation with the oxygen lone pairs).
- C-3/C-4 (furan) : ~108–112 ppm (protonated carbons).
- C-5 (furan) : ~142–145 ppm (adjacent to the oxygen atom).
Compare with databases of furan-containing heterocycles to confirm assignments .
Advanced: How can researchers leverage X-ray crystallography to resolve ambiguities in the nitro group’s spatial orientation?
- Low-temperature data collection : Acquire data at 100 K to minimize thermal motion artifacts. For example, the nitropiperidine core in analogous structures showed improved electron density maps at 193 K .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H···O interactions between nitro and adjacent groups) to identify steric or electronic influences on conformation .
- Multipole refinement : Use high-resolution datasets (≤0.8 Å) to model anisotropic displacement parameters, clarifying nitro group torsion angles .
Basic: What precautions are necessary when handling (5S,6S)-6-(Furan-2-yl)-5-nitropiperidin-2-one due to its nitro functional group?
- Explosivity risk : Avoid grinding or heating crystalline material; use solvent-based dispersion for milling.
- Reductive conditions : Nitro groups may undergo unintended reduction (e.g., to amines) in the presence of H or metal catalysts. Monitor reactions with TLC or inline IR .
- Storage : Keep under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis or photodegradation .
Advanced: What strategies can elucidate the compound’s reactivity in cross-coupling reactions involving the furan ring?
- DFT-based mechanistic studies : Map potential energy surfaces for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to identify rate-limiting steps. Furan’s electron-rich nature may favor oxidative addition at C-5 .
- In situ EXAFS : Probe Pd nanoparticle formation during catalysis to correlate activity with furan coordination modes .
- Isotopic scrambling : Introduce at furan C-2 to track regioselectivity in Heck or Sonogashira reactions via -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
